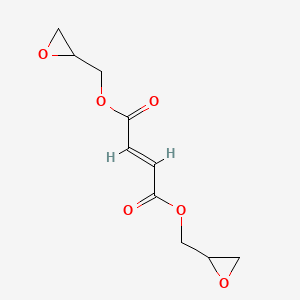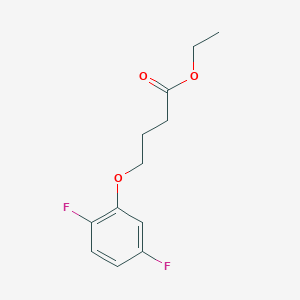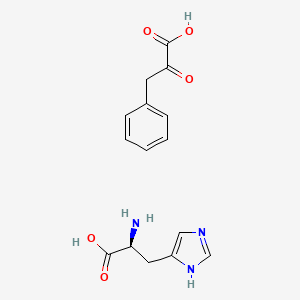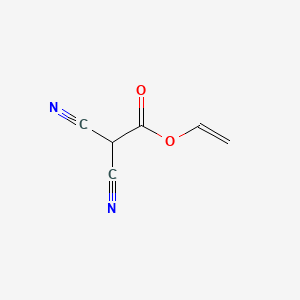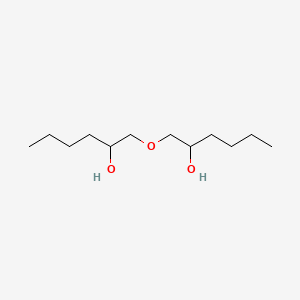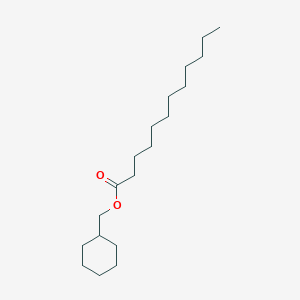
Methylcyclohexyl laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylcyclohexyl laurate is an organic compound with the molecular formula C19H36O2. It is an ester formed from the reaction between lauric acid and methylcyclohexanol. This compound is known for its applications in various industries, including cosmetics, pharmaceuticals, and as a surfactant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylcyclohexyl laurate can be synthesized through an esterification reaction between lauric acid and methylcyclohexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or an ionic liquid, to facilitate the esterification process. The reaction conditions often include a temperature range of 70-110°C and a reaction time of 1-5 hours .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts like Amberlyst 15 are commonly used in these processes to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methylcyclohexyl laurate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond, while hydrolysis involves the breaking of this bond in the presence of water or a base.
Common Reagents and Conditions
Esterification: Lauric acid, methylcyclohexanol, sulfuric acid (catalyst), temperature (70-110°C), reaction time (1-5 hours).
Hydrolysis: Water or a base (e.g., sodium hydroxide), temperature (50-100°C), reaction time (1-3 hours).
Major Products
Esterification: this compound.
Hydrolysis: Lauric acid and methylcyclohexanol.
Applications De Recherche Scientifique
Methylcyclohexyl laurate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a biodegradable surfactant.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties
Mécanisme D'action
The mechanism of action of methylcyclohexyl laurate involves its interaction with lipid membranes. As a surfactant, it reduces the surface tension between different phases, allowing for better mixing and stability of formulations. Its molecular structure enables it to integrate into lipid bilayers, enhancing the permeability and delivery of active ingredients .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl laurate
- Ethyl laurate
- Butyl laurate
- Hexyl laurate
Uniqueness
Methylcyclohexyl laurate is unique due to its cyclohexyl group, which imparts different physicochemical properties compared to linear alkyl esters. This structural difference can influence its solubility, melting point, and interaction with other molecules, making it suitable for specific applications where other esters may not perform as well .
Propriétés
Numéro CAS |
74411-09-9 |
|---|---|
Formule moléculaire |
C19H36O2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
cyclohexylmethyl dodecanoate |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-13-16-19(20)21-17-18-14-11-10-12-15-18/h18H,2-17H2,1H3 |
Clé InChI |
VHTNBSNRTWIBSL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


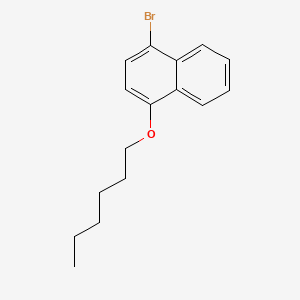
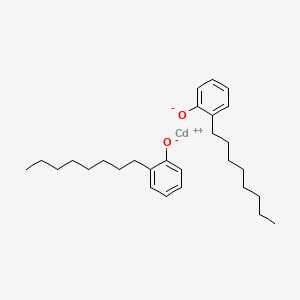
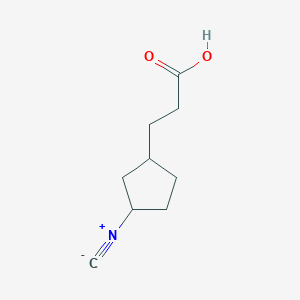



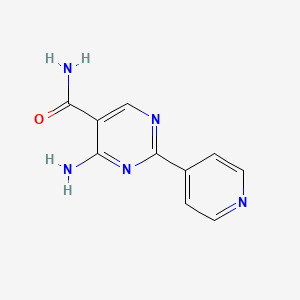
![Methyl 2-[(2-methyldecyl)amino]benzoate](/img/structure/B12650415.png)

